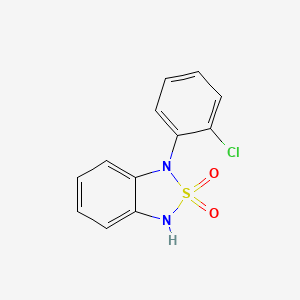
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4ClNO4S It is a derivative of nicotinic acid, featuring a chlorosulfonyl group at the 5-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves the chlorosulfonation of 2-hydroxynicotinic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-hydroxynicotinic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and the corresponding hydroxynicotinic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Hydroxynicotinic Acid Derivatives: Formed by hydrolysis.
Applications De Recherche Scientifique
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Research: It can be used to study enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid core instead of a nicotinic acid core.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains additional chlorine and fluorine substituents.
Uniqueness
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to its combination of a nicotinic acid core with a chlorosulfonyl group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C6H4ClNO5S |
|---|---|
Poids moléculaire |
237.62 g/mol |
Nom IUPAC |
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) |
Clé InChI |
FAVPDUZFZLJLDU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-3,4-Dihydro-2H-benzo[b][1,4]oxathiepin-3-amine](/img/structure/B8687744.png)


![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)


![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)



![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)
